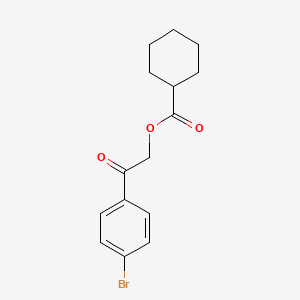

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate

Descripción

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is an ester derivative characterized by a 4-bromophenyl group attached to a ketone-oxygenated ethyl chain, which is further esterified with cyclohexanecarboxylic acid. This compound belongs to a class of aryl ketone esters with applications in organic synthesis, particularly as intermediates for pharmaceuticals or functional materials. Its structure combines the electron-withdrawing bromophenyl group with the lipophilic cyclohexane moiety, influencing its reactivity and physical properties.

Propiedades

Número CAS |

61365-38-6 |

|---|---|

Fórmula molecular |

C15H17BrO3 |

Peso molecular |

325.20 g/mol |

Nombre IUPAC |

[2-(4-bromophenyl)-2-oxoethyl] cyclohexanecarboxylate |

InChI |

InChI=1S/C15H17BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |

Clave InChI |

APVJYIVGGLPCQR-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate typically involves the reaction of 4-bromophenylacetic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate can undergo several types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products Formed

Oxidation: Bromophenyl ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. The cyclohexanecarboxylate moiety can enhance the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Key Research Findings

Structural Insights :

- Dihedral angles between aromatic rings (e.g., 77.20° in ) influence packing efficiency and stability. The cyclohexane ring’s chair conformation may optimize van der Waals interactions .

Reactivity Trends :

- Electron-withdrawing substituents (e.g., Br) slow ester hydrolysis compared to electron-donating groups (e.g., -OCH₃) .

Biological Relevance :

- Analogs with halogens (Br, Cl) show enhanced bioactivity due to increased lipophilicity and target affinity .

Actividad Biológica

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate can be represented as follows:

This structure features a bromophenyl group attached to a cyclohexanecarboxylate moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate has been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections detail these activities.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate exhibit anti-inflammatory properties. For instance, derivatives with similar structural motifs have shown significant inhibition of pro-inflammatory cytokines in vitro.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of COX enzymes |

| Compound B | 3.5 | Blocking NF-kB signaling |

| 2-(4-Bromophenyl)-2-oxoethyl... | 4.0 | Inhibition of TNF-α production |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the bromophenyl group enhances antimicrobial activity.

Case Study: Antimicrobial Efficacy

A study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, showcasing its potential as an antimicrobial agent.

3. Anticancer Activity

Preliminary studies suggest that 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate may have anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 9 | Caspase activation |

The mechanisms through which 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators.

- Cell Cycle Modulation : The compound may interfere with the cell cycle machinery in cancer cells, promoting apoptosis.

- Membrane Interaction : The lipophilic nature due to the bromophenyl group may enhance membrane penetration, facilitating interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.